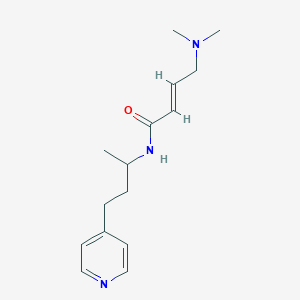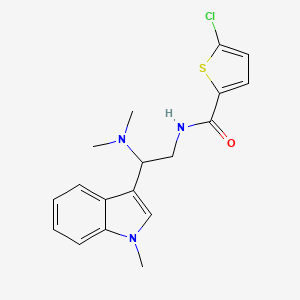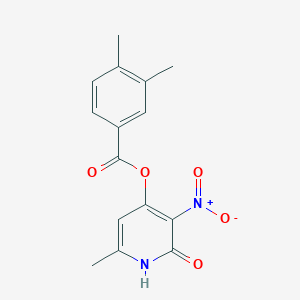
(E)-4-(Dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
DMXAA works by activating the immune system and promoting the production of cytokines, which are proteins that help regulate the immune response. These cytokines can induce tumor cell death and prevent the growth of new blood vessels, thereby inhibiting the spread of cancer cells.
Biochemical and physiological effects:
DMXAA has been shown to have a variety of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the inhibition of tumor blood vessel growth. These effects are thought to be responsible for DMXAA's potential therapeutic benefits in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information on its mechanism of action and potential therapeutic benefits. However, DMXAA has also been shown to have limited efficacy in some clinical trials, which may limit its potential use in cancer treatment.
Direcciones Futuras
For research on DMXAA may include the development of new synthesis methods to improve the purity and quality of the compound, as well as the identification of new targets for its use in cancer treatment. Additionally, further clinical trials will be needed to determine the safety and efficacy of DMXAA in humans.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-pyridin-4-ylbutan-2-amine and dimethylformamide. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively in preclinical and clinical trials for its potential use in cancer treatment. Studies have shown that DMXAA can induce tumor cell death by activating the immune system and promoting the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the spread of cancer cells.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-pyridin-4-ylbutan-2-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(6-7-14-8-10-16-11-9-14)17-15(19)5-4-12-18(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHKCXIXNBFKA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=NC=C1)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=NC=C1)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)





![Methyl 5-({(4-fluorophenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2787288.png)


![(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2787293.png)
![N-benzyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2787295.png)


![tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2787300.png)